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Abstract
Meticrane, a compound identified by the CAS number 1084-65-7, is a diuretic agent that has

recently garnered attention for its potential anticancer properties.[1][2][3] This technical guide

provides a comprehensive overview of the synthesis and characterization of Meticrane, with

detailed methodologies for key analytical techniques. The information presented herein is

intended to support researchers and drug development professionals in their work with this

compound.

Chemical Properties
Meticrane, with the IUPAC name 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-

sulfonamide, possesses the molecular formula C₁₀H₁₃NO₄S₂ and a molecular weight of 275.34

g/mol .[1]
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Property Value Reference

IUPAC Name

6-methyl-1,1-dioxo-3,4-

dihydro-2H-thiochromene-7-

sulfonamide

[4]

CAS Number 1084-65-7 [1]

Molecular Formula C₁₀H₁₃NO₄S₂ [1]

Molecular Weight 275.34 g/mol [1]

Canonical SMILES
CC1=CC2=C(C=C1S(=O)

(=O)N)S(=O)(=O)CCC2
[4]

Synthesis of Meticrane
While a specific, detailed synthesis protocol for Meticrane is not readily available in the public

domain, a plausible multi-step synthetic route can be proposed based on established organic

chemistry principles for the synthesis of related sulfonamide compounds. The following

proposed synthesis starts from commercially available reagents.

Proposed Synthetic Pathway
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Pathway A

Pathway B (Alternative)

Toluene

Friedel-Crafts Acylation

3-Chloropropionyl chloride Aluminum chloride

Catalyst

1-(p-tolyl)-3-chloropropan-1-one

Product

Cyclization

Sodium sulfide

6-Methylthiochroman-4-one

Product

Oxidation Wolff-Kishner Reduction

Hydrogen peroxide

6-Methyl-1,1-dioxothiochroman-4-one

Product

Chlorosulfonation

Chlorosulfonic acid

6-Methyl-4-oxo-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonyl chloride

Product

Amination

Ammonia

Meticrane

Final Product

6-Methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene

Intermediate

Chlorosulfonation

Chlorosulfonic acid

6-Methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonyl chloride

Intermediate

Amination

Ammonia

Final Product

Click to download full resolution via product page

Caption: Proposed synthetic pathways for Meticrane.
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Experimental Protocol (Proposed)
Step 1: Friedel-Crafts Acylation to form 1-(p-tolyl)-3-chloropropan-1-one

To a stirred suspension of anhydrous aluminum chloride in dry toluene at 0°C, add 3-

chloropropionyl chloride dropwise.

Allow the reaction mixture to warm to room temperature and stir for several hours until the

reaction is complete (monitored by TLC).

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Cyclization to form 6-Methylthiochroman-4-one

Dissolve 1-(p-tolyl)-3-chloropropan-1-one in ethanol.

Add a solution of sodium sulfide nonahydrate in water to the ethanolic solution.

Reflux the mixture for several hours.

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent

(e.g., ethyl acetate).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the product by column chromatography.

Step 3: Oxidation to form 6-Methyl-1,1-dioxothiochroman-4-one

Dissolve 6-methylthiochroman-4-one in glacial acetic acid.

Add hydrogen peroxide (30% solution) dropwise at a controlled temperature.
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Stir the reaction mixture at room temperature overnight.

Pour the mixture into ice water to precipitate the product.

Filter the solid, wash with water, and dry.

Step 4: Chlorosulfonation

Add 6-methyl-1,1-dioxothiochroman-4-one portion-wise to an excess of chlorosulfonic acid at

0°C.

Stir the mixture at room temperature for several hours.

Carefully pour the reaction mixture onto crushed ice.

Filter the precipitated sulfonyl chloride, wash with cold water, and dry under vacuum.

Step 5: Amination to form Meticrane

Add the sulfonyl chloride from the previous step to a cooled, concentrated solution of

aqueous ammonia.

Stir the mixture vigorously for a few hours.

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g.,

ethanol/water) to yield pure Meticrane.

Characterization Methods
A combination of spectroscopic and chromatographic techniques is essential for the

comprehensive characterization of Meticrane.

High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of Meticrane.[1][5]
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Parameter Condition

Column Newcrom R1 or equivalent C18 column

Mobile Phase

Acetonitrile and water with phosphoric acid. For

MS-compatible methods, replace phosphoric

acid with formic acid.[1][5]

Detection
UV, wavelength to be determined based on UV-

Vis spectrum

Flow Rate To be optimized for column dimensions

Temperature Ambient

Experimental Protocol:

Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio, and acidify

with phosphoric or formic acid.

Prepare a standard stock solution of Meticrane in a suitable solvent (e.g., acetonitrile or

methanol).

Prepare working standard solutions by diluting the stock solution.

Inject the standard and sample solutions into the HPLC system.

Analyze the resulting chromatograms for retention time and peak area to determine the

purity and concentration of Meticrane.

Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of Meticrane.

Parameter Value

Molecular Ion [M]+ m/z 275.0286

Major Fragments (GC-MS) m/z 194, 129, 115
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Experimental Protocol:

Dissolve a small amount of Meticrane in a suitable solvent.

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with

HPLC).

Acquire the mass spectrum in the appropriate mode (e.g., positive or negative ionization).

Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of Meticrane.

The expected chemical shifts can be predicted based on the structure.

Predicted ¹H NMR Chemical Shifts:

Aromatic protons: δ 7.0-8.0 ppm

-CH₂- groups of the thiochromane ring: δ 2.5-3.5 ppm

Methyl group proton: δ 2.0-2.5 ppm

Sulfonamide protons (-NH₂): δ 7.0-7.5 ppm (broad singlet, D₂O exchangeable)

Predicted ¹³C NMR Chemical Shifts:

Aromatic carbons: δ 120-150 ppm

-CH₂- carbons: δ 20-50 ppm

Methyl carbon: δ 15-25 ppm

Experimental Protocol:

Dissolve the Meticrane sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
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Process and analyze the spectra to assign the chemical shifts and coupling constants to the

respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy can identify the key functional groups present in the Meticrane molecule.

Expected IR Absorption Bands:

N-H stretching (sulfonamide): ~3300-3400 cm⁻¹

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

S=O stretching (sulfone and sulfonamide): ~1300-1350 cm⁻¹ and ~1150-1180 cm⁻¹

C=C stretching (aromatic): ~1450-1600 cm⁻¹

Experimental Protocol:

Prepare the sample as a KBr pellet or a thin film.

Acquire the IR spectrum using an FTIR spectrometer.

Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Mechanism of Action and Signaling Pathways
Recent studies suggest that Meticrane exhibits anticancer activity through a mechanism that

does not directly induce apoptosis but rather appears to involve passive targeting of cancer

cells.[2][3] It has shown synergistic effects when combined with epigenetic inhibitors.[2][3]

Molecular docking studies indicate a binding affinity of Meticrane with targets such as PD-L1,

TIM-3, CD73, and HDACs.[2][3]
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Caption: Proposed mechanism of Meticrane's anticancer activity.

Conclusion
This technical guide provides a foundational understanding of the synthesis and

characterization of Meticrane. The proposed synthetic pathway offers a practical starting point
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for its laboratory-scale preparation. The detailed characterization methods are essential for

ensuring the identity, purity, and quality of the compound. Further research into its mechanism

of action will be crucial for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Meticrane | SIELC Technologies [sielc.com]

2. Non-oncology drug (meticrane) shows anti-cancer ability in synergy with epigenetic
inhibitors and appears to be involved passively in targeting cancer cells - PMC
[pmc.ncbi.nlm.nih.gov]

3. Non-oncology drug (meticrane) shows anti-cancer ability in synergy with epigenetic
inhibitors and appears to be involved passively in targeting cancer cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Meticrane | C10H13NO4S2 | CID 4165 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Separation of Meticrane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

To cite this document: BenchChem. [Meticrane: A Technical Guide to Synthesis and
Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676496#meticrane-synthesis-and-characterization-
methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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